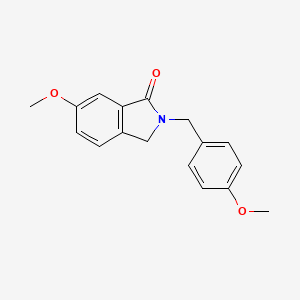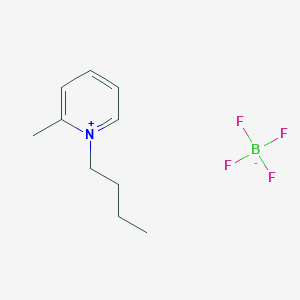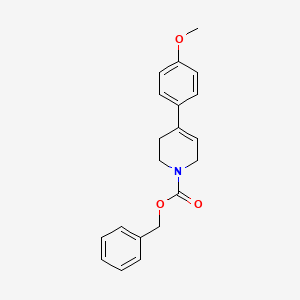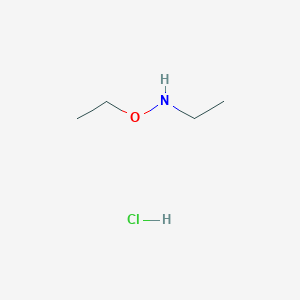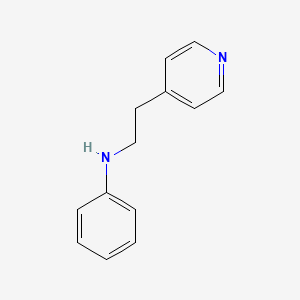
N-(2-(Pyridin-4-yl)ethyl)aniline
Übersicht
Beschreibung
“N-(2-(Pyridin-4-yl)ethyl)aniline” is a chemical compound with the empirical formula C13H14N2 . It has a molecular weight of 198.26 . This compound is also known as "4-(2-(Pyridin-4-yl)ethyl)aniline" .
Molecular Structure Analysis
The molecular structure of “N-(2-(Pyridin-4-yl)ethyl)aniline” is characterized by a pyridine ring attached to an aniline group via an ethyl chain . The InChI key for this compound is WKYRHDRKURSPJM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(2-(Pyridin-4-yl)ethyl)aniline” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.Wissenschaftliche Forschungsanwendungen
1. Nonlinear Optical (NLO) Applications N-(2-(Pyridin-4-yl)ethyl)aniline has been studied for its potential applications in nonlinear optical (NLO) materials. Research indicates that binary adducts synthesized with this compound show promise in the development of polar crystals useful in NLO applications. These materials have been found to be stable at relatively high temperatures and are transparent across a wide spectrum range, making them suitable for NLO applications (Draguta et al., 2015).
2. Chemical Shifts in NMR Analysis The compound has been used in studies involving nuclear magnetic resonance (NMR) spectroscopy. Specifically, its derivatives have been synthesized and analyzed for 13C NMR chemical shifts. This research helps in understanding the substituent-induced chemical shifts and their applications in NMR analysis, offering insights into the electronic structure and molecular conformation of these compounds (Rančić et al., 2014).
3. Crystallographic Studies N-(2-(Pyridin-4-yl)ethyl)aniline derivatives have been subject to crystallographic studies. The crystal structure of such derivatives provides valuable information regarding the arrangement of molecules and their potential applications in material science (Adeleke & Omondi, 2022).
4. Catalysis in Organic Synthesis This compound serves as a directing group in organic synthesis, particularly in C-H amination mediated by cupric acetate. The use of N-(2-(Pyridin-4-yl)ethyl)aniline facilitates the effective amination of benzamide derivatives, indicating its potential as a catalyst in organic synthesis processes (Zhao et al., 2017).
5. Ring-Opening Polymerization Derivatives of N-(2-(Pyridin-4-yl)ethyl)aniline have been investigated for their reactivity in the ring-opening polymerization of ε-caprolactone. These studies contribute to the understanding of the complex's structural characteristics and their catalytic activity in polymerization processes, highlighting the compound's relevance in polymer science (Njogu et al., 2017).
6. Corrosion Inhibition Research has explored the use of N-(2-(Pyridin-4-yl)ethyl)aniline derivatives as corrosion inhibitors. Studies demonstrate that these compounds can effectively inhibit corrosion on metal surfaces, especially in acidic environments. This application is significant for materials science, particularly in the protection of metals against corrosion (Xu et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-pyridin-4-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-7,9-10,15H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGLBACLTYFYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Pyridin-4-yl)ethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




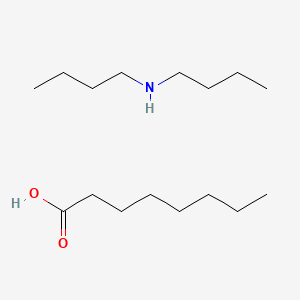
![[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B3257219.png)

![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)


![N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-propylurea](/img/structure/B3257265.png)
